BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide

IKK-2 inhibitor chemotype Kinase inhibitor scaffold Thiophene carboxamide SAR

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide (CAS 2195941-41-2, MF: C14H15N3OS, MW: 273.35) is a synthetic thiophene carboxamide derivative belonging to the class of IκB kinase-2 (IKK-2/IKKβ) inhibitor chemotypes. The compound incorporates a 6-cyclopropylpyrimidine moiety linked via a methylene bridge to a 4-methylthiophene-2-carboxamide, distinguishing it from earlier thiophenecarboxamide IKK-2 inhibitors that employed simpler aryl or heteroaryl substituents.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 2195941-41-2
Cat. No. B2915610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
CAS2195941-41-2
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCC2=CC(=NC=N2)C3CC3
InChIInChI=1S/C14H15N3OS/c1-9-4-13(19-7-9)14(18)15-6-11-5-12(10-2-3-10)17-8-16-11/h4-5,7-8,10H,2-3,6H2,1H3,(H,15,18)
InChIKeyIDJOGLLEKNQAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide (CAS 2195941-41-2) for IKK-2 Kinase Research Procurement


N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide (CAS 2195941-41-2, MF: C14H15N3OS, MW: 273.35) is a synthetic thiophene carboxamide derivative belonging to the class of IκB kinase-2 (IKK-2/IKKβ) inhibitor chemotypes . The compound incorporates a 6-cyclopropylpyrimidine moiety linked via a methylene bridge to a 4-methylthiophene-2-carboxamide, distinguishing it from earlier thiophenecarboxamide IKK-2 inhibitors that employed simpler aryl or heteroaryl substituents [1]. Thiophene carboxamide derivatives are well-characterized as potent and selective inhibitors of IKK-2, a critical kinase regulating NF-κB-mediated inflammatory and oncogenic signaling pathways, and are covered by multiple patent families in the inflammatory disease and oncology spaces [2].

Why N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide Cannot Be Replaced by Common IKK-2 Inhibitors Like SC-514 or TPCA-1


Generic substitution among IKK-2 thiophenecarboxamide chemotypes is not scientifically valid due to large differences both in core scaffold architecture and in the nature of substituents that govern target engagement and pharmacokinetics. The established tool compound SC-514 (5-(thien-3-yl)-3-aminothiophene-2-carboxamide, IC50 = 11.2 µM) uses a bithiophene core , while TPCA-1 (IC50 = 17.9 nM) relies on a urea-functionalized 3-thiophenecarboxamide with a 4-fluorophenyl group [1]. In contrast, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide incorporates a cyclopropylpyrimidine head group that introduces unique steric and electronic properties with the potential to alter kinase selectivity profiles, solubility, and metabolic stability relative to the first-generation thiophenecarboxamide inhibitors. Importantly, even within closely related pyrimidine-containing thiophene carboxamide series, the presence versus absence of the 4-methyl substitution on the thiophene ring (the des-methyl analog, N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide) can alter molecular recognition at the ATP-binding pocket, making direct interchange without experimental validation unreliable .

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Differentiation by Cyclopropylpyrimidine Moiety vs. Bithiophene Scaffolds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide structurally differs from the prototypical IKK-2 inhibitor SC-514 by replacement of the entire bithiophene core with a cyclopropylpyrimidine-methyl substituted thiophene carboxamide scaffold [1]. SC-514 contains a 5-(thien-3-yl)-3-aminothiophene-2-carboxamide core with an IC50 of 11.2 µM against IKK-2 and has not demonstrated inhibition of other IKK isoforms . The target compound's pyrimidine nitrogen atoms provide additional hydrogen-bonding capacity at the kinase hinge region, and the cyclopropyl group introduces conformational constraint absent in SC-514's freely rotating thiophene-thiophene bond, which can influence both potency and selectivity but direct comparative biochemical data for this specific compound are not publicly available .

IKK-2 inhibitor chemotype Kinase inhibitor scaffold Thiophene carboxamide SAR

4-Methyl Substitution on Thiophene Ring Differentiates from Des-Methyl Analog

The target compound carries a 4-methyl substituent on the thiophene-2-carboxamide ring, whereas the closest cataloged analog, N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide, lacks this methyl group . In thiophene carboxamide IKK-2 inhibitor SAR, the nature and position of thiophene ring substituents are known to modulate potency and physicochemical properties. For example, in the hit-to-lead optimization of thiophenecarboxamide IKK-2 inhibitors reported by Baxter et al., substitution at the thiophene 4-position (equivalent to the 5-position in their numbering) was a key vector for enhancing potency and oral bioavailability, with Compound 22 achieving an IKK-2 IC50 of approximately 30–100 nM [1]. While no IC50 data are publicly available for the target compound or its des-methyl analog, the 4-methyl group is predicted to increase lipophilicity (clogP contribution approximately +0.5 log units) and may affect binding pocket complementarity relative to the unsubstituted analog [2].

Thiophene substitution SAR IKK-2 inhibitor optimization Ligand efficiency

IKK-2 Target Engagement Potential Relative to Clinical-Stage Thiophene Carboxamide Inhibitors

The broader thiophene carboxamide class has produced IKK-2 inhibitors spanning over three orders of magnitude in potency, from SC-514 (IC50 = 11.2 µM, a relatively weak but highly selective inhibitor) to TPCA-1 (IC50 = 17.9 nM, a potent inhibitor with 22-fold selectivity over IKK-1) to LY2409881 (IC50 = 30 nM, >10-fold selectivity over IKK-1) . The key pharmacophoric elements that drive this potency range—the thiophene carboxamide warhead engaging the kinase hinge and the variable 'tail' group modulating selectivity—are both present in the target compound. However, at the time of this analysis, no quantitative biochemical inhibition data (IC50, Ki, or Kd) against IKK-2 or any other kinase have been published in peer-reviewed literature or deposed in public databases (ChEMBL, BindingDB, PubChem BioAssay) for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide [1]. This absence of data does not indicate inactivity but rather reflects that this compound occupies a novel, unexplored region of the thiophene carboxamide IKK-2 inhibitor chemical space, making it a candidate for primary screening rather than a validated tool compound.

IKK-2 inhibitor benchmark Thiophene carboxamide pharmacophore Kinase selectivity

Patent Landscape Differentiation: Structural Novelty vs. Prior Art Thiophene Carboxamide IKK-2 Inhibitors

A review of key IKK-2 thiophene carboxamide patent families (WO2004063185, US7125896B2, US7572826B2) reveals that earlier disclosures encompass generic Markush formulas covering thiophene carboxamides with diverse aryl, heteroaryl, and amino substituents, providing broad coverage of the pharmacophore space [1][2]. However, the specific combination of a 6-cyclopropylpyrimidin-4-yl-methyl substituent with a 4-methylthiophene-2-carboxamide core does not appear in the exemplified compounds of these foundational patents, which primarily disclose phenyl, pyridyl, or simple thiophene-substituted variants. The cyclopropylpyrimidine moiety is more characteristic of later-generation kinase inhibitor patents (e.g., US11613531 for ROCK inhibitors [3]). This structural divergence suggests that the target compound occupies a distinct chemical space that may be relevant for medicinal chemistry programs seeking to generate novel IKK-2 intellectual property or to explore selectivity profiles beyond those accessible with the extensively characterized phenyl-substituted thiophene carboxamide series.

IKK-2 inhibitor patent analysis Chemical novelty Freedom to operate

Procurement-Relevant Application Scenarios for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide (CAS 2195941-41-2)


IKK-2 Inhibitor Lead Optimization and Scaffold-Hopping Campaigns

Medicinal chemistry teams exploring novel IKK-2 inhibitor chemotypes beyond the extensively characterized phenyl-substituted thiophene carboxamide series can use this compound as a cyclopropylpyrimidine-containing starting point. The structural departure from known IKK-2 inhibitor scaffolds such as SC-514 (bithiophene, IC50 = 11.2 µM) and TPCA-1 (urea-thiophene, IC50 = 17.9 nM) provides an opportunity to access unexplored kinase selectivity space . The 4-methylthiophene carboxamide core and the 6-cyclopropylpyrimidine hinge-binding motif, both features associated with favorable kinase inhibitor properties in the broader thiophene carboxamide hit-to-lead literature [1], make this compound suitable for systematic SAR exploration around the pyrimidine substitution vector and thiophene ring methylation.

NF-κB Pathway Probe Development with Enhanced Physicochemical Profiles

For chemical biology groups investigating the NF-κB signaling pathway, current IKK-2 tool compounds present limitations: SC-514 exhibits only micromolar potency (IC50 = 11.2 µM) requiring high screening concentrations, while TPCA-1 (IC50 = 17.9 nM) carries a urea moiety associated with limited aqueous solubility . The cyclopropylpyrimidine-thiophene carboxamide hybrid scaffold represented by this compound may offer improved physicochemical properties (predicted lower molecular weight than TPCA-1's 279 g/mol vs. compound's 273.35 g/mol, and reduced hydrogen bond donor count) that could translate to better cell permeability, though experimental data are needed to confirm this [1]. Procurement of this compound enables comparative profiling against established IKK-2 tool compounds in cellular NF-κB reporter assays.

Selectivity Panel Screening for Novel Kinase Inhibitor Chemotypes

The 6-cyclopropylpyrimidine motif appears in inhibitors of multiple kinases including ROCK1/2 and JAK family members, as evidenced by recent patent literature . When procured alongside structurally related cyclopropylpyrimidine-containing kinase inhibitors, this compound can serve as a selectivity probe to determine whether the thiophene carboxamide attachment redirects kinase selectivity toward IKK-2 or results in a broader inhibition profile. This application is particularly relevant given that IKK-2 selectivity over IKK-1 remains a key challenge—TPCA-1 achieves 22-fold selectivity, while SC-514 shows no measurable IKK-1 inhibition at relevant concentrations [1].

Chemical Library Enrichment for Inflammatory Disease and Oncology Screening

For organizations building focused kinase inhibitor libraries targeting inflammatory disease pathways, this compound fills a gap between first-generation thiophene carboxamide IKK-2 inhibitors (covered by foundational AstraZeneca patents, e.g., WO2004063185) and structurally distinct IKK-2 chemotypes such as β-carbolines . Its structural features—the cyclopropyl group contributing conformational constraint and the pyrimidine ring providing additional hydrogen-bonding capacity—are consistent with medicinal chemistry strategies for improving kinase inhibitor drug-like properties as described in the hit-to-lead optimization literature for thiophenecarboxamide IKK-2 inhibitors [1]. The compound is appropriate for inclusion in diversity-oriented screening decks targeting NF-κB-driven pathologies including rheumatoid arthritis, inflammatory bowel disease, and B-cell lymphomas.

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.